molecular formula C19H14NO4PS B052100 Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate CAS No. 111160-56-6

Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate

Cat. No. B052100
M. Wt: 383.4 g/mol
InChI Key: POSVXIWJQXSIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This compound is synthesized from 2-benzoxazolethiol and diphenyl phosphorochloridate, proving to be an efficient condensing agent for creating a variety of chemical structures with excellent yields. Its utility extends to the direct polycondensation for synthesizing polyamic acid tert-butyl esters, demonstrating its versatility in polymer chemistry (Ueda & Mori, 1992); (Ueda & Mori, 1993).

Molecular Structure Analysis

The molecular structure of related compounds, such as derivatives of (N-phenylthioureidoalkyl)phosphonates, has been detailed, revealing insights into their geometries around the phosphorus atoms, which are described as distorted tetrahedral. These structural details are crucial for understanding the reactivity and properties of Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate and its derivatives (Chęcińska et al., 2003).

Chemical Reactions and Properties

This compound's reactivity has been explored in various chemical reactions, including the synthesis of polyamic acid di-tert-butyl esters through direct polycondensation and the formation of ordered poly(amide-thioether)s, demonstrating its utility as an activating agent in polymer synthesis (Ueda & Mori, 1993); (Ueda & Okada, 1994).

Physical Properties Analysis

The synthesis and application processes hint at the physical properties of Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate, such as its solubility in dipolar aprotic solvents and the ability to form uniform films from solutions. These properties are essential for its applications in polymer science and organic synthesis.

Chemical Properties Analysis

Its chemical properties, including reactivity towards different substrates, have been highlighted through its applications in forming amides, esters, peptides, and β-lactams. The ability to act as a condensing agent in these reactions underlines its significant chemical reactivity and utility in organic synthesis (Ueda & Mori, 1992).

Scientific Research Applications

  • Synthesis of Amides, Esters, Peptides, and β-Lactams : It's used as a condensing agent for synthesizing amides, esters, and dipeptides with excellent yields. It's also been successfully applied to the synthesis of β-lactams from β-amino acids (Ueda & Mori, 1992).

  • Preparation of Polyamic Acid Di-tert-butyl Esters : The compound is used for the direct polycondensation of di-tert-butyl esters of tetracarboxylic acids with diamines, producing poly(amide-ester)s with inherent viscosities up to 1.1 dL·g−1. These are soluble in dipolar aprotic solvents and can be cast into uniform films (Ueda & Mori, 1993).

  • Synthesis of Ordered Polyamides : It's utilized in the synthesis of ordered polyamides by direct polycondensation, which can lead to materials with specific properties (Ueda et al., 1994).

  • Synthesis of Hyperbranched Aromatic Polyamide : Used in the preparation of hyperbranched aromatic polyamides by direct polycondensation method, leading to polymers with unique structural features and properties (Haba et al., 1998).

  • Synthesis of Polyamide Dendrimers : It's employed in the rapid synthesis of polyamide dendrimers from unprotected AB2 building blocks, which are significant in various fields including drug delivery and materials science (Okazaki et al., 2003).

  • Preparation of Hyperbranched Aromatic Polyimides : The compound is used in the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors. These polymers are notable for their solubility and thermal properties (Yamanaka et al., 2000).

  • Chemoselective Polyamidation : It facilitates the chemoselective polyamidation of dicarboxylic acids with diamines containing various functional groups, allowing for the synthesis of functionalized polyamides (Ueda et al., 1990).

  • Chemoselective Polyesterification : Used in the chemoselective polyesterification of isophthalic acid with bisphenol having an amino group, leading to the synthesis of polyesters with specific properties (Okazaki et al., 2001).

properties

IUPAC Name

3-diphenoxyphosphoryl-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14NO4PS/c21-25(23-15-9-3-1-4-10-15,24-16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)22-19(20)26/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSVXIWJQXSIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(N2C3=CC=CC=C3OC2=S)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14NO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455233
Record name Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate

CAS RN

111160-56-6
Record name Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate
Reactant of Route 3
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate
Reactant of Route 4
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate
Reactant of Route 5
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate
Reactant of Route 6
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate

Citations

For This Compound
2
Citations
M Ueda, A Kameyama, K Hashimoto - Macromolecules, 1988 - ACS Publications
A new activating agent for amide condensations, diphenyl (2, 3-dihydro-2-thioxo-3-benzoxazolyl) phosphonate (1), was readily prepared at room temperature by the reaction of 2-benzoxazolethiol (3) with diphenyl phosphorochloridate (2) in the presence of triethylamine (TEA) in benzene. The reaction of carboxylic acids with amines in the presence of 1 was investigated by two procedures, a two-step and a one-step procedure. Both procedures gave corresponding amides in high yields under mild conditions. The direct …
Number of citations: 90 pubs.acs.org
M Ueda, H Mori - Bulletin of the Chemical Society of Japan, 1992 - journal.csj.jp
Diphenyl (2, 3-dihydro-2-thioxo-3-benzoxazolyl) phosphonate (1) prepared from 2-benzoxazolethiol and diphenyl phosphorochloridate was proved to be a very useful condensing agent. A variety of amides, esters, and dipeptides were obtained in excellent yields. Furthermore, this reagent was successfully applied to the synthesis of β-lactams from β-amino acids.
Number of citations: 20 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.